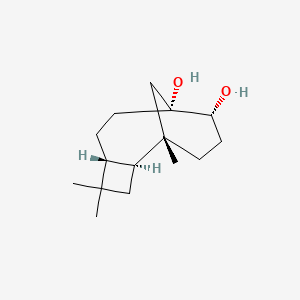
(8R,9R)-Isocaryolane-8,9-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(8R,9R)-Isocaryolane-8,9-diol, also known as this compound, is a useful research compound. Its molecular formula is C15H26O2 and its molecular weight is 238.37 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Antifungal Activity
Research has demonstrated that (8R,9R)-isocaryolane-8,9-diol exhibits significant antifungal properties, particularly against the phytopathogenic fungus Botrytis cinerea. Studies indicate that this compound interferes with the production of toxic metabolites in the fungus, thereby reducing its virulence. The effectiveness of this compound as a fungistatic agent has been evaluated through various biotransformation studies.
- Case Study : A study conducted by Ascari et al. (2011) showed that this compound was transformed by B. cinerea, yielding multiple metabolites with varying levels of antifungal activity. The original compound was found to be more effective than its biotransformed derivatives, suggesting a detoxification mechanism by the fungus .
| Compound | Antifungal Activity | Remarks |
|---|---|---|
| This compound | High | Effective against B. cinerea |
| Biotransformed derivatives | Variable | Reduced activity compared to parent compound |
Anti-inflammatory Effects
This compound has also shown potential anti-inflammatory properties. Studies indicate that it can inhibit nitric oxide production, which is crucial in inflammatory responses.
- Case Study : Research highlighted by Ascari et al. (2013) demonstrated that derivatives of isocaryolane compounds could modulate inflammatory pathways effectively . This suggests potential therapeutic applications in managing inflammatory diseases.
Phytotoxicity and Herbicidal Potential
The compound's phytotoxic effects have been studied to assess its potential as a natural herbicide. While some derivatives exhibit phytotoxicity that could hinder plant growth, others have been engineered to minimize such effects while retaining antifungal properties.
- Case Study : A study assessed the impact of this compound on seed germination and root growth in Lactuca sativa (lettuce). Results indicated that certain concentrations could inhibit germination while others promoted growth under controlled conditions .
| Application | Effect on Plants | Notes |
|---|---|---|
| Herbicidal potential | Inhibitory at high concentrations | Requires optimization for practical use |
| Growth promotion | Observed at lower concentrations | Potential for dual-use in agriculture |
Biotransformation Studies
The biotransformation of this compound by fungi like B. cinerea has been extensively studied for its biochemical implications. The metabolic pathways involved provide insights into the compound's degradation and transformation processes.
- Case Study : Ascari et al. (2011) identified several metabolites resulting from the biotransformation of this compound, including hydroxylated derivatives with altered biological activities . This research highlights the importance of understanding metabolic pathways for developing effective agricultural and pharmaceutical products.
| Metabolite | Structure | Biological Activity |
|---|---|---|
| (4R,8S)-15-hydroxyisocaryolan-9-one | Hydroxylated derivative | Reduced antifungal activity |
| (3S,8S,9R)-isocaryolane-3,9-diol | Hydroxylated derivative | Variable activity |
属性
分子式 |
C15H26O2 |
|---|---|
分子量 |
238.37 g/mol |
IUPAC 名称 |
(1S,2S,5R,8R,9R)-1,4,4-trimethyltricyclo[6.3.1.02,5]dodecane-8,9-diol |
InChI |
InChI=1S/C15H26O2/c1-13(2)8-11-10(13)4-7-15(17)9-14(11,3)6-5-12(15)16/h10-12,16-17H,4-9H2,1-3H3/t10-,11+,12-,14+,15-/m1/s1 |
InChI 键 |
GWCBXQJXFMEEBJ-FMKNKJFCSA-N |
手性 SMILES |
C[C@]12CC[C@H]([C@](C1)(CC[C@@H]3[C@@H]2CC3(C)C)O)O |
规范 SMILES |
CC1(CC2C1CCC3(CC2(CCC3O)C)O)C |
同义词 |
(8R,9R)-isocaryolane-8,9-diol |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















